Product packaging for iron;molybdenum;oxotungsten(Cat. No.:CAS No. 118461-34-0)

iron;molybdenum;oxotungsten

Cat. No.: B14286076
CAS No.: 118461-34-0
M. Wt: 351.63 g/mol
InChI Key: SCAZQHPNWVTTJF-UHFFFAOYSA-N
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Description

Historical Trajectories and Current Landscape of Research on Fe-Mo-W Heterometallic Systems

The historical development of research into Fe-Mo-W heterometallic systems is intrinsically linked to the evolution of polyoxometalate chemistry. While early studies in the 19th and 20th centuries focused on binary metal-oxo clusters, the deliberate synthesis of ternary and more complex heterometallic species is a more recent endeavor. The initial impetus for incorporating multiple metal types, such as iron, into robust polyoxotungstate or polyoxomolybdate frameworks was to modulate the electronic and catalytic properties of the parent clusters.

The current research landscape is characterized by a drive to create novel Fe-Mo-W oxo-clusters with precisely controlled structures. These efforts are often aimed at developing advanced catalysts, magnetic materials, and electrochemically active species. Researchers are exploring various synthetic methodologies, from traditional solution-based techniques to more advanced solvothermal and microwave-assisted methods, to control the assembly of these complex inorganic architectures. The use of sophisticated characterization techniques, including single-crystal X-ray diffraction, various forms of spectroscopy (e.g., Mössbauer for iron), and computational modeling, is crucial for understanding the structure-property relationships in these intricate systems.

Fundamental Significance of Mixed-Metal Oxo-Compounds in Modern Chemical Science

Mixed-metal oxo-compounds, including those containing iron, molybdenum, and tungsten, hold fundamental significance in modern chemical science for several reasons. Firstly, they serve as soluble models for solid-state metal oxides, which are of immense industrial importance, particularly in catalysis. nih.gov By studying the reactivity of discrete, well-defined molecular clusters, chemists can gain insights into the reaction mechanisms that occur on the surfaces of heterogeneous catalysts. nih.gov

Thirdly, these compounds are of great interest in materials science. The ability to tune the electronic and magnetic properties by varying the constituent metals and their arrangement opens up possibilities for creating novel functional materials. For example, the magnetic interactions between metal centers in a heterometallic oxo-cluster can lead to interesting magnetic phenomena.

Scope and Research Objectives for Iron;Molybdenum;Oxotungsten Compounds within Academic Contexts

The academic research focused on iron-molybdenum-oxotungsten compounds is driven by a set of well-defined objectives:

Synthesis of Novel Structures: A primary goal is the rational design and synthesis of new Fe-Mo-W oxo-clusters with unprecedented topologies and compositions. This involves the exploration of new synthetic routes and the use of various organic ligands to direct the assembly of the metal-oxo core.

Catalytic Applications: A major research thrust is the investigation of the catalytic activity of these compounds. Researchers aim to develop efficient and selective catalysts for various organic transformations, such as the oxidation of alcohols and hydrocarbons, and for important industrial processes like the selective catalytic reduction of nitrogen oxides. mdpi.com

Understanding Reaction Mechanisms: A fundamental objective is to elucidate the mechanisms by which these heterometallic clusters catalyze chemical reactions. This involves detailed kinetic studies, spectroscopic identification of reaction intermediates, and computational modeling to map out the catalytic cycle.

Exploring Physicochemical Properties: Research also focuses on characterizing the unique electronic, magnetic, and electrochemical properties that arise from the combination of iron, molybdenum, and tungsten in an oxo-framework. This includes studying intramolecular electron transfer processes and the magnetic coupling between the different metal ions. nih.gov

The pursuit of these objectives contributes to a deeper understanding of fundamental inorganic chemistry and paves the way for the development of new technologies based on these advanced materials.

Detailed Research Findings

The following table summarizes key research findings related to the synthesis and application of iron, molybdenum, and tungsten-containing oxo-species.

Research FocusKey FindingsRelevant Compounds/Systems
Catalysis Iron-molybdenum oxides are effective catalysts for the selective oxidation of methanol (B129727) to formaldehyde (B43269). google.comlidsen.com Tungsten-based catalysts are utilized for environmental applications such as DeNOx and oxidation reactions. mdpi.com The combination of molybdenum and tungsten can lead to efficient electrocatalysts for water splitting (OER/HER). rsc.orgFe-Mo oxides, Fe-W mixed oxides, P-Mo0.69W0.31H0.98O3
Structural Chemistry The synthesis of heterometallic oxo-clusters allows for the creation of complex structures with tunable properties. tuwien.atsciopen.com Redox-inactive metals can modulate the redox potential of redox-active centers in mixed-metal clusters. nih.gov[Fe3O(MA)6(L)3]X, TiIV4MoV4MoVI2O16(OCH3)16, [Fe3MO(OH)] clusters
Bioinorganic Chemistry Molybdenum and tungsten are found in the active sites of various enzymes, often in conjunction with iron-sulfur clusters. unipd.itnih.gov Synthetic analogues of these enzyme active sites are studied to understand their function. researchgate.netresearchgate.netIron-molybdenum cofactor (FeMoco) in nitrogenase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeMoOW B14286076 iron;molybdenum;oxotungsten CAS No. 118461-34-0

Properties

CAS No.

118461-34-0

Molecular Formula

FeMoOW

Molecular Weight

351.63 g/mol

IUPAC Name

iron;molybdenum;oxotungsten

InChI

InChI=1S/Fe.Mo.O.W

InChI Key

SCAZQHPNWVTTJF-UHFFFAOYSA-N

Canonical SMILES

O=[W].[Fe].[Mo]

Origin of Product

United States

Synthetic Methodologies for Iron;molybdenum;oxotungsten Formulations

Solution-Phase Synthetic Routes

Solution-phase methods offer a versatile platform for the synthesis of iron-molybdenum-tungsten compounds with controlled composition and structure at the molecular or nanoscale. These techniques often allow for milder reaction conditions compared to solid-state methods and provide greater control over the nucleation and growth processes.

Hydrothermal and solvothermal synthesis are powerful methods for crystallizing inorganic materials from aqueous or non-aqueous solutions, respectively, at elevated temperatures and pressures. These techniques are particularly effective for producing mixed metal oxides and polyoxometalates (POMs) of iron, molybdenum, and tungsten.

In a typical hydrothermal synthesis, precursor salts of the constituent metals are dissolved in a solvent, often with a mineralizer or a structure-directing agent, and sealed in an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of the precursors, leading to the formation of crystalline products. For instance, mixed nanoscale W/Mo-oxides with a hexagonal tungsten bronze (HTB) structure have been synthesized hydrothermally. acs.org The kinetics of this process are often nucleation-controlled, with the tungsten component influencing the growth rate. acs.org The use of alkali chlorides as additives in the hydrothermal process can influence the morphology of the resulting nanoscale oxides, with the alkali cations acting as both internal stabilizers and external shape-control agents. acs.org

Solvothermal methods, which utilize organic solvents, can lead to the formation of unique structures and morphologies. For example, a one-pot solvothermal process has been employed to fabricate multifunctional heterostructures, such as MIL-53(Fe) microrods decorated with magnetic nanospheres. rsc.org While this example focuses on an iron-based metal-organic framework (MOF), the principle can be extended to heterometallic systems. Similarly, phosphomolybdic acid-modified UiO-66-NH2 materials have been prepared via a solvothermal method, highlighting the versatility of this approach for creating complex, functional materials. researchgate.net

The synthesis of an Fe ion-incorporated Co4W6O21(OH)2·4H2O sphere network polyoxometalate via a simple hydrothermal process further demonstrates the capability of this method to produce complex, heterometallic POMs. mdpi.com In this case, the hydrothermal conditions facilitated the partial replacement of cobalt atoms with iron, which in turn modulated the electronic state and band structure of the material. mdpi.com

Table 1: Examples of Hydrothermal/Solvothermal Synthesis of Fe-Mo-W Related Compounds

Product Synthetic Method Precursors Conditions Key Findings
Mixed nanoscale W/Mo-oxides (HTB structure) Hydrothermal Not specified Elevated temperature and pressure Nucleation-controlled kinetics; morphology influenced by alkali chloride additives. acs.org
Fe ion-incorporated Co4W6O21(OH)2·4H2O POM Hydrothermal FeCl2·6H2O, CoCl2·6H2O, Na2WO4·2H2O, 5-sulfosalicylic acid 150 °C for 6 h Successful incorporation of Fe into the POM structure, modifying its electronic properties. mdpi.com
Molybdenum disulfide quantum dots Hydrothermal Na2MoO4·2H2O, l-cysteine Not specified A one-step synthesis of fluorescent probes. mdpi.com

Controlled precipitation and co-precipitation are straightforward and widely used methods for the synthesis of mixed metal oxides. These techniques involve the simultaneous precipitation of two or more metal cations from a solution, typically by changing the pH or adding a precipitating agent. The resulting precipitate is then often subjected to a thermal treatment, such as calcination, to obtain the desired mixed oxide phase.

The feasibility of preparing iron(III) molybdate (B1676688) + molybdenum trioxide precipitates with low iron oxide content has been demonstrated through continuous crystallization at a constant acidity (pH ≤ 1). researchgate.net This method allows for the formation of precipitates containing as little as 2% Fe2O3. researchgate.net The co-precipitation of ammonium (B1175870) heptamolybdate and ferrous oxalate (B1200264) has been used to create precursors for the synthesis of nano-structured MoFe and/or MoFe3 intermetallics. mdpi.com

A chemical co-precipitation route has also been employed to synthesize molybdenum-doped iron oxide nanostructures. nih.gov In this process, an aqueous solution of Fe(NO3)3·9H2O is heated, and the pH is adjusted to around 12 with NaOH to induce precipitation. The dopant, molybdenum, is introduced into the iron oxide matrix during this stage. nih.gov Microwave-assisted co-precipitation is a newer, one-step method performed in water that can be used to synthesize functionalized iron oxide nanoparticles. mdpi.com

Table 2: Co-precipitation Synthesis of Molybdenum-Doped Iron Oxide Nanostructures

Dopant Concentration (wt%) Crystallite Size (nm) Crystalline Structure
0 36.11 Orthorhombic and tetragonal
2 38.45 Orthorhombic and tetragonal
4 25.74 Orthorhombic and tetragonal
6 24.38 Orthorhombic and tetragonal

Data sourced from a study on molybdenum-doped Fe3O4 nanostructures. nih.gov

Ligand-assisted assembly is a powerful bottom-up approach for the construction of discrete heterometallic clusters and coordination complexes with precise atomic arrangements. In this method, organic ligands are used to bridge and stabilize metal centers, directing the assembly of the final structure. The choice of ligand is critical in determining the geometry, nuclearity, and electronic properties of the resulting cluster.

The synthesis of heteromultinuclear Ni/M clusters (where M = Fe, Ru, W) has been achieved through salt metathesis reactions between (NHC)CuCl and [MCO]− precursors, where NHC is an N-heterocyclic carbene. nih.gov This method can be adapted for the synthesis of Fe-Mo-W clusters. Another approach involves the reaction of pre-formed clusters with metal-containing reagents. For example, anionic clusters such as [Fe5MN(CO)14Cp]2− (M = Mo or W) have been synthesized from [Fe4N(CO)12]− and [MCp(CO)3]− in refluxing acetonitrile. researchgate.netresearchgate.net The clusters [Fe3M3N(CO)18]3− (M = Mo or W) were prepared by the reaction of [Fe4N(CO)12]− with [M2(CO)10]2−. researchgate.netresearchgate.net

Dithiolene ligands are unsaturated bidentate ligands with two sulfur donor atoms that have been instrumental in the synthesis of a wide range of metal complexes, including those relevant to the active sites of molybdenum- and tungsten-containing enzymes. wikipedia.org These enzymes often feature a molybdopterin cofactor, which has a dithiolene-like moiety. wikipedia.org

The synthesis of bis(cyclopentadienyl)dithiolene complexes of molybdenum and tungsten, [Cp2M(S2C2(H)R)], can be achieved by reacting [Cp2MCl2] (M = Mo or W) with a dithiolene pro-ligand. rsc.org A radical-initiated pathway has also been developed for the synthesis of these complexes, involving the in situ thermolysis of an azo compound to initiate a reaction between [Cp2M(S4)] and an alkyne. rsc.org The synthesis of bis(dithiolene)-tungsten(IV) complexes, which are minimal representations of tungstoenzyme active sites, has been explored through the reaction of [W(CO)2(S2C2Me2)2] with various reagents to substitute the carbonyl ligands. nih.gov

The incorporation of specific bridging ligands, such as sulfide (B99878) (S²⁻) and carbide (C⁴⁻), is crucial for modeling the active sites of nitrogenase enzymes, which contain a complex iron-molybdenum cofactor (FeMoco) with a [MoFe7S9C] core. nih.govacs.orgscispace.comchemrxiv.org The synthesis of synthetic analogues of these clusters provides valuable insights into the structure and function of the native enzyme.

Synthetic models of the MFe3S3C subsite of FeMoco have been isolated, featuring sulfides and a carbyne ligand. scispace.comchemrxiv.org Protocols have been developed for structurally related clusters, [Tp*MFe3S3X]n−, where M = Mo or W, and X can be a carbyne (CR), nitride (N), imide (NR), or sulfide (S). scispace.comchemrxiv.org The identity of the bridging ligand X has a significant impact on the reduction potentials of these clusters. scispace.comchemrxiv.org

The transfer of a carbide ligand to a MoFe3S3 cluster has been achieved, yielding a pentametallic cluster of MoS3Fe3CMo composition. nih.govacs.org This synthesis demonstrates a strategy for constructing carbide-containing iron-sulfur clusters. Hexametallic carbide clusters with five iron-carbide bonds and one molybdenum-carbide bond have also been synthesized and structurally characterized. researchgate.net The reaction of the pentairon (μ5-carbido) dianion [Fe5(μ5-C)(μ2-CO)2(CO)12]2− with [Mo(CO)3(chpt)] (chpt = cycloheptatriene) forms the heterohexanuclear cluster [Fe5Mo(μ6-C)(μ2-CO)3(CO)14]2−. nih.gov

Table 3: Examples of Ligand-Assisted Assembly of Fe-Mo-W Clusters

Cluster Synthetic Route Precursors Key Features
[Fe5MN(CO)14Cp]2− (M = Mo, W) Reaction of pre-formed clusters [Fe4N(CO)12]− and [MCp(CO)3]− Octahedral metal cages encapsulating a μ6-N ligand. researchgate.netresearchgate.net
[Fe3M3N(CO)18]3− (M = Mo, W) Reaction of pre-formed clusters [Fe4N(CO)12]− with [M2(CO)10]2− Octahedral metal cages with a μ6-N ligand. researchgate.netresearchgate.net
MoS3Fe3CMo cluster Carbide ligand transfer MoFe3S3 cluster and a terminal Mo carbide complex Models a portion of the FeMoco active site. nih.govacs.org
[Fe5Mo(μ6-C)(μ2-CO)3(CO)14]2− Cluster reaction [Fe5(μ5-C)(μ2-CO)2(CO)12]2− and [Mo(CO)3(chpt)] Hexametallic carbide cluster with a Fe5Mo(μ6-C) core. nih.gov

Ligand-Assisted Assembly of Heterometallic Clusters and Coordination Complexes

Solid-State and Thin Film Fabrication Strategies

Solid-state and thin-film fabrication methods are generally employed for the synthesis of bulk materials and coatings with specific physical and mechanical properties. These techniques often involve high temperatures and can be used to produce alloys, composites, and functional thin films.

Solid-state synthesis of tungsten-molybdenum-iron alloys can be achieved through powder metallurgy routes. mdpi.com This involves the mechanical alloying of elemental powders followed by a hot-pressing process at high temperatures and pressures. mdpi.com Another solid-state approach involves the smelting of a mixture of tungsten concentrate, ferrosilicon, aluminum, silica (B1680970), iron filings, and lime in a furnace at temperatures between 1450 and 1600 °C to produce a tungsten-iron alloy, which can be adapted for the inclusion of molybdenum. google.com

The fabrication of thin films containing iron, molybdenum, and tungsten can be achieved through various deposition techniques. Physical vapor deposition (PVD) methods, such as magnetron sputtering, have been used to deposit Mo-Fe-B thin films. nih.gov In this process, elemental targets are sputtered in a vacuum chamber, and the resulting atoms deposit onto a substrate to form a thin film. nih.gov Chemical vapor deposition (CVD) is another versatile technique where a film is deposited from the vapor phase through the chemical decomposition of precursors on a substrate surface. thermofisher.com Mixed molybdenum-tungsten oxide thin films have been fabricated by spin-coating, which is a solution-based method suitable for thin film deposition. uliege.be

Thermal Coevaporation for Mixed-Metal Oxide Combinatorial Libraries

Thermal co-evaporation is a physical vapor deposition (PVD) technique that offers precise control over the composition and thickness of thin films, making it a suitable method for creating combinatorial libraries of mixed-metal oxides. researchgate.net In this process, the constituent elements—iron, molybdenum, and tungsten—are heated in separate crucibles within a high-vacuum chamber. By carefully controlling the temperature of each source independently, their evaporation rates can be modulated. This allows for the deposition of a film with a continuous compositional gradient onto a substrate.

For a Fe-Mo-W oxide library, elemental Fe, Mo, and W or their respective oxides can be used as source materials. The sources are positioned strategically within the vacuum chamber to ensure a gradient in deposition rates across the substrate. A reactive oxygen atmosphere is introduced to facilitate the formation of the mixed-metal oxide. The substrate temperature is another critical parameter that influences the crystallinity and phase formation of the deposited film. mdpi.com

While direct literature on the combinatorial synthesis of Fe-Mo-W oxide libraries via thermal co-evaporation is not abundant, the principles of the technique are widely applied to other mixed-oxide systems, such as Fe-V-O, for applications like solar water splitting. nih.gov In such combinatorial approaches, high-throughput characterization techniques are subsequently employed to map the composition-property relationships across the library, identifying optimal compositions for specific applications. nih.gov

Table 1: Parameters in Thermal Coevaporation for Mixed-Metal Oxide Libraries

ParameterDescriptionInfluence on Synthesis
Source MaterialElemental metals (Fe, Mo, W) or their oxides (e.g., Fe₂O₃, MoO₃, WO₃)Determines the elemental composition of the resulting film.
Source TemperatureIndependently controlled for each crucibleControls the evaporation rate of each component, thus dictating the film stoichiometry.
Substrate TemperatureTemperature of the substrate during depositionAffects the crystallinity, phase formation, and microstructure of the film.
Reactive Gas PressurePartial pressure of oxygen in the chamberEssential for the formation of the oxide phases.
Deposition TimeDuration of the deposition processDetermines the final thickness of the thin film.

Electrodeposition Techniques for Fe-Mo-W Coatings and Alloys

Electrodeposition is a versatile and cost-effective method for producing coatings and alloys of iron, molybdenum, and tungsten. This technique involves the reduction of metal ions from an electrolyte solution onto a conductive substrate. For the deposition of ternary Fe-Mo-W alloys, the electrolyte bath must contain soluble precursors of all three metals. The codeposition of tungsten and molybdenum with iron-group metals is known as induced codeposition, as they cannot be deposited from aqueous solutions by themselves. acs.org

The composition and properties of the electrodeposited Fe-Mo-W alloy are highly dependent on several parameters, including the composition of the plating bath, pH, temperature, and current density. mdpi.com Citrate-based electrolytes are often used to complex the metal ions and control their deposition potentials. acs.org The morphology of the resulting coatings can range from smooth and compact to cracked, depending on the deposition conditions. arxiv.org

Research on the electrodeposition of ternary alloys of the iron group metals with tungsten has shown that it is possible to obtain deposits with a wide range of compositions and properties. acs.org For instance, Fe-Mo alloys have been electrodeposited from pyrophosphate baths, and their composition and morphology were found to be influenced by the bath composition and current density. arxiv.org Similarly, Fe-W alloys have been produced from environmentally friendly electrolytes. researchgate.net The principles from these binary systems can be extended to the more complex Fe-Mo-W ternary system.

Table 2: Key Parameters in the Electrodeposition of Fe-Mo-W Alloys

ParameterTypical Range/ValueEffect on Deposition
Electrolyte CompositionAqueous solution of Fe, Mo, and W salts with complexing agents (e.g., citrate)Determines the availability of metal ions for reduction.
pHTypically alkaline (e.g., 8.5-9.0)Affects the stability of the electrolyte and the deposition efficiency. acs.org
TemperatureOften elevated (e.g., >90°C)Influences the kinetics of the deposition process and the properties of the coating. acs.org
Current DensityVaries depending on the desired alloy composition and morphologyAffects the deposition rate and the composition of the alloy. arxiv.org

Low-Temperature Hydrothermal and Gas-Solid Reaction Routes for Intermetallic Alloys

Low-temperature methods such as hydrothermal synthesis and gas-solid reactions offer energy-efficient routes to produce intermetallic alloys of iron, molybdenum, and tungsten.

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. This method can be used to produce nanocrystalline materials with controlled morphology. While specific studies on the hydrothermal synthesis of Fe-Mo-W intermetallics are limited, the technique has been successfully applied to synthesize related binary and ternary oxide and hydrosilicate systems containing these elements. mdpi.com The synthesis typically involves the use of soluble metal salts as precursors, which react under hydrothermal conditions to form the desired product.

Gas-solid reaction routes are particularly effective for producing intermetallic alloys from their corresponding oxides. rsc.org In this method, a precursor powder containing a mixture of the metal oxides is reduced by a reactive gas, typically hydrogen, at elevated temperatures. The reduction process leads to the in-situ formation of the intermetallic compound. For the Fe-Mo system, nano-structured intermetallic alloys have been successfully fabricated via a gas-solid reaction technique at relatively low temperatures. rsc.org Precursors containing iron and molybdenum oxides are prepared, and their isothermal reduction in a hydrogen atmosphere leads to the formation of Fe-Mo intermetallics. rsc.org This approach can be extended to the ternary Fe-Mo-W system by starting with a precursor containing the oxides of all three metals.

Table 3: Comparison of Low-Temperature Synthesis Routes for Intermetallic Alloys

MethodDescriptionAdvantagesKey Parameters
Hydrothermal SynthesisChemical reactions in aqueous solution at elevated temperature and pressure.Good control over particle size and morphology; can produce metastable phases.Precursor concentration, temperature, pressure, reaction time.
Gas-Solid ReactionReduction of a solid precursor (e.g., mixed oxides) by a reactive gas (e.g., H₂).Can produce nanocrystalline alloys; often proceeds at lower temperatures than traditional metallurgical methods.Precursor composition, reduction temperature, gas flow rate, reaction time. rsc.org

Specialized Synthesis of Polyoxometalate Architectures

Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters with a remarkable diversity of structures and properties. The synthesis of POMs containing iron, molybdenum, and tungsten involves the controlled assembly of these elements into complex anionic frameworks.

Controlled Integration of Heteroatoms into Polyoxometalate Frameworks

The properties of polyoxometalates can be tuned by incorporating different elements, known as heteroatoms, into their structure. sciopen.com Iron can be incorporated as a heteroatom into polyoxotungstate or polyoxomolybdate frameworks. The synthesis of such iron-substituted POMs often involves the reaction of a lacunary POM (a POM with a vacant site) with an iron salt in a suitable solvent. iciq.org The lacunary species acts as a ligand, coordinating to the iron ion.

The controlled integration of multiple different heteroatoms, such as iron, molybdenum, and tungsten, into a single POM framework is a more complex synthetic challenge. It requires careful control over reaction conditions such as pH, temperature, and stoichiometry to direct the self-assembly process. The choice of the central heteroatom can significantly influence the resulting POM structure. sciopen.com The ability to incorporate various heteroatoms into the Keggin structure, a common structural archetype for POMs, allows for the fine-tuning of their redox and catalytic properties. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of Iron;molybdenum;oxotungsten Systems

X-ray Diffraction and Single-Crystal Crystallographic Analysis for Molecular and Extended Structures

Research findings derived from SC-XRD have successfully elucidated a variety of structural motifs. These include discrete molecular clusters where an iron complex is coordinated to a lacunary polyoxotungstate anion that has been substituted with one or more molybdenum atoms. For instance, the structure of an iron(III)-appended Keggin-type anion, [Fe(III)(H₂O)(α-PW₁₀Mo₁O₃₉)]⁴⁻, reveals the iron center coordinated in a distorted octahedral geometry to four oxygen atoms of the polyoxometalate (POM) framework and two aqua ligands. The analysis precisely locates the Mo atom within the tungstate (B81510) framework, confirming its statistical or ordered substitution.

In other examples, such as cubane-type clusters like [(Cp*Fe)₄(μ₃-O)₄(MoW₃O₁₂)], SC-XRD confirms the Fe₄O₄ core geometry and its linkage to the heterometallic molybdotungstate unit. The data provide exact Fe-O, W-O, Mo-O, and Fe···M (M = Mo, W) distances, which are critical for correlating structure with magnetic and electronic properties. This technique is also indispensable for identifying and characterizing different isomers and distinguishing between terminal (M=O) and bridging (M-O-M') oxo ligands based on their significantly different bond lengths.

The interactive table below summarizes representative crystallographic data for several iron;molybdenum;oxotungsten systems.

Spectroscopic Probes for Oxidation States, Coordination Environments, and Electronic Configurations

While crystallography provides a static picture of the solid state, spectroscopic techniques are vital for probing the electronic structure, confirming oxidation states, and studying the behavior of these complexes in various states, including in solution.

EPR spectroscopy is a highly sensitive technique for detecting and characterizing species with unpaired electrons. In this compound systems, paramagnetism can arise from several sources, including Fe(III) (S=5/2 or 1/2), Fe(II) (S=2), Mo(V) (d¹, S=1/2), or W(V) (d¹, S=1/2).

EPR spectra provide g-values that are characteristic of the electronic environment of the paramagnetic center. For example, a high-spin Fe(III) center in a rhombic, distorted octahedral environment typically exhibits a prominent signal at g ≈ 4.3, whereas an axial environment gives rise to signals at g ≈ 6 and g ≈ 2. In contrast, a Mo(V) center typically shows an axial signal with g⊥ ≈ 1.95 and g∥ ≈ 1.91, often with hyperfine coupling to the ⁹⁵Mo and ⁹⁷Mo isotopes (I=5/2).

The technique is also powerful for detecting magnetic exchange coupling between paramagnetic centers. If an Fe(III) center and a Mo(V) center are in close proximity, their magnetic interaction can lead to a coupled spin system with a new set of EPR signals, or significant broadening of the individual signals, allowing for the estimation of inter-metal distances.

⁵⁷Fe Mössbauer spectroscopy is an indispensable tool that exclusively probes the nuclear environment of iron atoms, providing unambiguous information on their oxidation state, spin state, and local coordination symmetry. The two primary parameters are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

The isomer shift (δ) is highly sensitive to the s-electron density at the iron nucleus and is a reliable indicator of oxidation state. High-spin Fe(III) centers in these oxo-bridged clusters typically exhibit δ values in the range of +0.40 to +0.55 mm/s, whereas high-spin Fe(II) centers show much larger shifts, typically > +1.10 mm/s.

The quadrupole splitting (ΔEQ) arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient. A non-zero ΔEQ indicates a deviation from cubic symmetry at the iron nucleus, which is common in the distorted coordination environments found in these heterometallic systems. The magnitude of ΔEQ provides insight into the spin state and the nature of the coordinating ligands. For instance, a high-spin Fe(III) center (d⁵, spherical electron distribution) often shows a small ΔEQ, while a high-spin Fe(II) center (d⁶, non-spherical) exhibits a large ΔEQ (> 2.0 mm/s). The presence of multiple doublets in a spectrum indicates the existence of chemically inequivalent iron sites within the sample.

XAS is a powerful, element-specific technique that provides local structural and electronic information for each metal type (Fe, Mo, W) independently, and is particularly valuable for amorphous materials or solutions. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, specifically the absorption edge energy, is directly correlated with the oxidation state of the absorbing atom. By tuning the incident X-ray energy to the Fe, Mo, or W K- or L-edges, their respective oxidation states can be determined. For example, the W L₁-edge energy shifts to higher values in the sequence W(IV) < W(V) < W(VI). Pre-edge features in the K-edge spectra of Fe and Mo can provide information about coordination symmetry (e.g., the intensity of the 1s→3d pre-edge peak is sensitive to the lack of inversion symmetry).

The EXAFS region contains oscillations that result from the backscattering of the ejected photoelectron by neighboring atoms. Analysis of these oscillations yields precise information about the number, type, and distance of atoms in the local coordination shells around the absorbing atom. This allows for the determination of M-O and M-M' bond lengths, providing data that is complementary to XRD but not reliant on long-range crystalline order.

Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule and are exceptionally useful for identifying the characteristic stretching frequencies of metal-oxygen bonds in this compound systems. These frequencies are sensitive to bond order, the mass of the metal atoms, and the geometry of the bond (terminal vs. bridging).

The spectra of these complexes are typically dominated by strong bands in the 1000-400 cm⁻¹ region. Key assignments include:

Terminal M=O bonds: These have the highest bond order and appear at the highest frequencies. ν(W=O) is typically found at 950-1000 cm⁻¹, while ν(Mo=O) is slightly lower, at 900-980 cm⁻¹.

Bridging M-O-M' bonds: These have lower bond order and appear at lower frequencies. Asymmetric stretching modes of corner-sharing (W-O-W) or edge-sharing (W₂(μ-O)₂) bridges appear in the 700-900 cm⁻¹ range.

Heterometallic Fe-O-M (M=W, Mo) bridges: These vibrations are found at lower energies, typically in the 500-700 cm⁻¹ region.

The combination of IR and Raman is powerful because their selection rules are complementary. For a centrosymmetric cluster, symmetric vibrations (e.g., a symmetric M-O-M stretch) are Raman active but IR inactive. This allows for a more complete structural assignment and can be used to differentiate between isomers with different symmetries.

NMR spectroscopy is a versatile tool for structural analysis in solution. For diamagnetic this compound systems (e.g., containing Fe(II) low-spin, Mo(VI), and W(VI)), standard multinuclear NMR can be applied. ¹H and ¹³C NMR of organic ligands can confirm the solution-state symmetry of the complex, which may differ from the solid state. Furthermore, direct observation of framework atoms using ¹⁸³W, ⁹⁵Mo, and ¹⁷O NMR can provide definitive evidence for isomerism and connectivity in solution.

In complexes containing paramagnetic centers like Fe(III), the technique of paramagnetic NMR becomes essential. The unpaired electrons from the iron center cause very large chemical shifts (hyperfine shifts) and significant line broadening for nuclei in its vicinity. While this complicates spectral interpretation, the magnitude of the hyperfine shift is strongly dependent on the distance between the nucleus and the paramagnetic center. This effect can be exploited to map the structure around the iron site in solution. For example, protons on a ligand close to an Fe(III) center may have their signals shifted by tens or hundreds of ppm from the standard diamagnetic region, providing a powerful structural constraint.

Computational and Theoretical Investigations of Electronic Structure and Reactivity in Iron;molybdenum;oxotungsten Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Spin States, and Bonding Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of many-body systems, making it highly suitable for the study of complex transition metal clusters containing iron, molybdenum, and tungsten. researchgate.netrsc.org DFT calculations provide detailed information about the electronic structure, the distribution of electron density, and the nature of chemical bonds within these systems. nih.gov A key aspect of these calculations is the choice of the exchange-correlation functional, as different functionals can yield varying results, particularly for open-shell systems with multiple accessible spin states. nih.govmdpi.com

In mixed-metal clusters, the interplay between the different metal centers gives rise to complex magnetic properties. DFT can be used to predict the ground spin state and the relative energies of other spin states. mdpi.com For instance, in Fe-Mo-S clusters, which serve as analogs for understanding Fe-Mo-W systems, DFT calculations have shown that the ground state can be a result of antiferromagnetic coupling between the metal centers. mdpi.com The spin density distribution, which indicates how the unpaired electrons are distributed across the cluster, can also be determined, providing insight into the magnetic interactions. mdpi.com For example, in a calculated Mo₃S₄FeCl cluster, the triplet (S=1) ground state was identified, with spin density localized on the iron center and antiferromagnetically coupled to the Mo₃S₄ unit. mdpi.com

Bonding analysis derived from DFT calculations helps to characterize the interactions between the metal atoms and between the metals and their ligands. This includes identifying the nature of metal-metal bonds (single, multiple, dative) and quantifying their strength through metrics like bond order. acs.orgnih.gov For example, studies on heterometallic chains containing molybdenum and other transition metals have revealed that the metal-metal bonding can be understood through a delocalized three-center, three-electron (3c/3e⁻) bond across the metallic spine. nih.gov Such analyses are critical for rationalizing the stability and reactivity of these complex clusters. The choice of the functional (e.g., B3LYP, BP86) and basis set significantly influences the accuracy of these predictions. mdpi.comresearchgate.net

mdpi.com
Table 1: Representative DFT Functionals and Their Application in Analyzing Fe-Mo-W Systems.
DFT FunctionalTypical ApplicationStrengths and ConsiderationsReference
B3LYPGeometry optimization, electronic structure, and spin state analysis.A hybrid functional that often provides a good balance of accuracy for a variety of properties. Its performance can be sensitive to the amount of exact exchange.
BP86Calculation of reaction energies and investigation of bonding.A generalized gradient approximation (GGA) functional that can be effective for systems with significant electron correlation.
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Elucidation of Metal-Metal Bonding Interactions and Their Electronic Consequences within Fe-Mo-W Clusters

Understanding the nature of metal-metal (M-M) bonds in heterometallic clusters containing iron, molybdenum, and tungsten is fundamental to explaining their electronic structure and reactivity. acs.orgnih.govuniovi.es These interactions can range from direct covalent bonds to more complex delocalized bonding and can significantly influence the properties of the cluster. researchgate.netoup.com Computational studies have been instrumental in characterizing these bonds, which are often difficult to probe experimentally. uiowa.edu

The presence of multiple, distinct metals like Fe, Mo, and W introduces polarity into the M-M bonds due to differences in electronegativity. acs.org This polarity can dictate the flow of electrons within the cluster and influence its catalytic activity. acs.orgnih.gov Theoretical calculations on heterometallic chains have shown that the expected bond polarity can sometimes be reversed, a phenomenon known as umpolung, which has significant implications for the electronic structure. acs.orgnih.gov In some Fe-W-S clusters, DFT calculations combined with X-ray absorption spectroscopy have indicated that electrons can be stored in a nonpolar Ni-W bond, demonstrating the ability of M-M interactions to stabilize low-valent metal centers. chemrxiv.org

The electronic consequences of these M-M interactions are vast. They determine the energies and compositions of the frontier molecular orbitals (HOMO and LUMO), which in turn govern the cluster's redox properties and reactivity. mdpi.com For example, the formation of a M-M bond can create new bonding and antibonding orbitals, altering the electronic landscape of the complex. aps.org In some biomimetic tungsten-iron-sulfur clusters, the tungsten site has been shown to play a dominant role in metal-metal bonding due to the more extended nature of its 5d orbitals, leading to greater orbital overlap compared to 3d metals like iron. chemrxiv.org This has implications for how redox equivalents are stored and transferred within the cluster. chemrxiv.org Quantum chemistry studies on an icosahedral [Fe@Fe₁₂]¹⁶⁺ core stabilized by tungsten-containing ligands revealed that the stability arises from both S→Fe donation and spin-polarized Fe-W σ bonds. oup.com

Mechanistic Insights into Reaction Pathways and Transition States via Computational Modeling

Computational modeling, particularly using DFT, provides a powerful lens through which to view the intricate details of chemical reactions involving iron-molybdenum-oxotungsten systems. wiley.comd-nb.info These methods allow for the mapping of potential energy surfaces, the identification of reaction intermediates, and the characterization of transition states, which are fleeting and often impossible to observe experimentally. d-nb.info This is especially valuable in catalysis, where understanding the step-by-step mechanism is key to improving catalyst design. rsc.orgtudelft.nl

A significant area of investigation is oxygen atom transfer (OAT) reactions, which are central to the function of many molybdenum and tungsten enzymes. acs.orgmdpi.com Computational studies on model systems have elucidated the mechanistic pathways of OAT. For instance, in the reduction of a substrate like DMSO by a Mo(IV) complex, calculations have shown that the reaction is initiated by the contact between the substrate's oxygen and the molybdenum center, leading to a weakening of the S-O bond before the two-electron transfer occurs. mdpi.com Comparing the reactivity of analogous molybdenum and tungsten complexes has revealed that the reaction rates can differ significantly, with molybdenum complexes often reacting faster in OAT to a substrate. mdpi.com

DFT calculations are used to determine the activation energies (the energy barriers of transition states) for proposed reaction steps. rsc.org By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be identified. For example, in studies of hydrogen evolution reactions catalyzed by molybdenum and tungsten model systems, DFT calculations helped to compare the activation barriers for different proposed intermediates and pathways, providing insight into the most favorable route. rsc.org These calculations often involve locating the first-order saddle points on the potential energy surface, which correspond to the transition states. rsc.org The reliability of these calculations is benchmarked against experimental data when available, ensuring the computational model accurately reflects the real chemical system. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., EPR g-tensors, NMR chemical shifts)

A powerful application of computational chemistry is the prediction of spectroscopic parameters, which provides a direct link between theoretical models and experimental observations. For paramagnetic species containing iron, molybdenum, and tungsten, Electron Paramagnetic Resonance (EPR) spectroscopy is a key characterization technique. DFT calculations can predict the EPR g-tensor and hyperfine coupling constants. acs.orgfaccts.deresearchgate.net The g-tensor is sensitive to the electronic structure, particularly the spin-orbit coupling, and its accurate prediction is a stringent test for the chosen computational method. acs.orgresearchgate.net

Calculations have shown that for Mo(V) and W(V) complexes, the g-tensor values are influenced by factors such as the choice of density functional and the inclusion of relativistic effects, with higher-order spin-orbit contributions being important for heavier elements like tungsten. acs.orgresearchgate.net For example, in a study of a MoFe₃S₃C cluster, the calculated rhombic g-tensor values of g = [1.96, 2.01, 2.05] were in good agreement with experimental X-band CW-EPR spectra, validating the electronic structure model. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool, and theoretical calculations of NMR chemical shifts for heavy nuclei like ⁹⁵Mo and ¹⁸³W are particularly challenging but highly informative. nsf.govrsc.orgresearchgate.net Relativistic effects are crucial for accurately predicting the chemical shifts of these heavy elements. nsf.govosti.gov Computational studies have demonstrated that including relativistic corrections, such as the Zero-Order Regular Approximation (ZORA), significantly improves the agreement between calculated and experimental NMR chemical shifts for molybdenum and tungsten compounds. nsf.gov The predicted chemical shift tensors can be correlated with the electronic structure, such as the energies of the HOMO and LUMO, providing a descriptor for molecular reactivity. chemrxiv.org

acs.org
Table 2: Calculated Spectroscopic Parameters for Representative Model Systems.
System/ParameterCalculated ValueComputational Method/FunctionalSignificanceReference
[Mo¹⁷O(SPh)₄]⁻ / ¹⁷O Hyperfine CouplingGood agreement with experimentQuasi-relativistic DFTValidated the electronic structure and negative spin density on the oxo ligand due to spin polarization.
MoFe₃S₃C Cluster / g-tensorg = [1.96, 2.01, 2.05]DFTConfirmed the S = 1/2 ground state and rhombic nature of the g-tensor observed experimentally.
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Theoretical Differentiation of Active Site Reactivities

Computational studies are uniquely suited to differentiate the reactivity of closely related active sites, such as those found in metalloenzymes or biomimetic catalysts. chemrxiv.orgresearchgate.netrsc.org By systematically altering components of a model system—for example, substituting molybdenum with tungsten—the resulting changes in electronic structure and reaction energetics can be quantified, providing a rationale for observed differences in reactivity. nih.govmdpi.com

In the context of oxotransferase enzymes, DFT calculations have been employed to understand why some enzymes use molybdenum while others use tungsten. researchgate.netmdpi.comnih.gov These studies often reveal subtle but crucial electronic differences. For instance, a 2014 computational study on models for DMSO reductase and sulfite (B76179) oxidase enzymes was able to theoretically differentiate the mechanistic details of oxygen atom transfer from the metal to a substrate and vice versa. mdpi.com It was found that for the Mo(IV) complex, interaction with the substrate lowered the energy of the substrate's antibonding orbital, facilitating electron transfer from the metal. mdpi.com

Catalytic Applications of Iron;molybdenum;oxotungsten Compounds

Electrocatalysis for Sustainable Energy Conversion

The development of efficient and cost-effective electrocatalysts is crucial for sustainable energy technologies like water splitting, which produces hydrogen fuel. Compounds containing iron, molybdenum, and tungsten are emerging as promising candidates for both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), the two half-reactions of water electrolysis.

Oxygen Evolution Reaction (OER) Electrocatalysts and Oxygen Vacancy Engineering

The oxygen evolution reaction (OER) is a critical bottleneck in water splitting due to its slow kinetics. Iron-molybdenum-tungsten based oxides have been explored as robust OER catalysts. A high-entropy layered oxide catalyst, FeCoMoW, was synthesized and showed promise for OER. acs.org The inclusion of high-valence metals like molybdenum and tungsten into a cobalt-iron oxide structure was found to be crucial for the catalyst's performance and stability. acs.org Similarly, nanocrystalline manganese-molybdenum-tungsten triple oxide anodes (Mn₁₋ₓ₋yMoₓWyO₂₊ₓ₊y) have been developed for oxygen evolution in acidic seawater electrolysis, demonstrating high efficiency and stability. jst.go.jp

The performance of these mixed-metal oxide catalysts is often linked to the presence and regulation of oxygen vacancies. mdpi.com Oxygen vacancy engineering is a key strategy for enhancing catalytic activity. mdpi.comresearchgate.net These vacancies can modulate the electronic structure of the catalyst, creating more active sites and improving the adsorption of reaction intermediates. mdpi.com For perovskite oxides, a class of materials studied for OER, regulating the distribution of oxygen vacancies can significantly influence the surface reconstruction and the catalytic mechanism during the reaction. rsc.org For instance, creating oxygen-deficient perovskites can intensify the OER performance. mdpi.com The process involves the incorporation of oxygen from the environment into the metal oxide by annihilating an oxygen vacancy, followed by the migration of the oxygen atom to the active interface. aps.org This dynamic process underscores the importance of defects in catalyst design for efficient OER. researchgate.netrsc.org

Catalyst SystemApplicationKey Finding
FeCoMoW High-Entropy Oxide Alkaline OERHigh-valence Mo and W are essential for self-healing behavior and robust catalytic performance. acs.org
Mn₁₋ₓ₋yMoₓWyO₂₊ₓ₊y Acidic Seawater OERNanocrystalline triple oxide shows ~100% oxygen evolution efficiency and long-term stability. jst.go.jp
Perovskite Oxides (general) OER CatalysisOxygen vacancies are critical for modulating electronic structure and enhancing catalytic activity. mdpi.comrsc.org

Hydrogen Evolution Reaction (HER) Electrocatalysts

The hydrogen evolution reaction (HER) is the other essential half-reaction for water splitting. Molybdenum- and tungsten-based materials are promising, cost-effective alternatives to precious metal catalysts like platinum. mdpi.com Mixed metal oxides (MMOs) containing these elements are of particular interest due to their structural diversity, tunability, and low cost. nih.govfrontiersin.org

A novel bifunctional electrocatalyst, P-Mo₀.₆₉W₀.₃₁H₀.₉₈O₃, was developed through the phosphidation of tungsten molybdenum oxide, demonstrating high activity and stability for both OER and HER in alkaline conditions. rsc.orgrsc.org This material required an overpotential of 380 mV to achieve a current density of 100 mA cm⁻² for the HER. rsc.org The combination of molybdenum and tungsten is key, as individually they are less efficient. rsc.org Similarly, nanowire-structured molybdenum-tungsten bimetallic oxides have been synthesized and shown to be advanced electrocatalysts for HER, benefiting from rich oxygen vacancies and enhanced conductivity. dntb.gov.ua

Doping molybdenum or tungsten oxides with other metals, such as iron, is a strategy to further improve catalytic activity. acs.orgmdpi.com For example, iron-doped molybdenum carbide (Mo₂-ₓFeₓC) nanomaterials have been synthesized and shown to have high activity and stability for the HER. acs.org The synergy between the different metal atoms in these mixed oxides can optimize the binding strength of hydrogen intermediates, a key factor in HER catalysis. nih.gov The creation of heterostructures, such as W/WO₂, can construct a dynamic proton-concentrated surface, boosting HER performance in alkaline electrolytes to levels outperforming most other tungsten/molybdenum oxide catalysts. nih.gov

Catalyst SystemElectrolytePerformance Metric (HER)
P-Mo₀.₆₉W₀.₃₁H₀.₉₈O₃ Alkaline (KOH)380 mV overpotential @ 100 mA cm⁻². rsc.orgrsc.org
W/WO₂ Heterostructure Alkaline-35 mV overpotential @ -10 mA/cm². nih.gov
Fe₂P–WO₂.₉₂/NF Alkaline (1.0 M KOH)Low overpotential (value not specified for HER in snippet). mdpi.com
Iron-doped Molybdenum Carbide Not specifiedHigh activity and stability. acs.org

Oxidative Catalysis and Selective Oxidation Reactions

Iron, molybdenum, and tungsten oxides are highly effective catalysts for selective oxidation reactions, where a specific functional group in a molecule is oxidized while leaving the rest of the molecule intact.

Formaldehyde (B43269) Synthesis from Methanol (B129727) Oxidation (Formox Process)

The largest industrial application for iron-molybdenum oxide catalysts is the Formox process, which is used for the large-scale synthesis of formaldehyde from the selective oxidation of methanol. mdpi.commdpi.com The standard industrial catalyst consists of a mixture of molybdenum trioxide (MoO₃) and iron(III) molybdate (B1676688) (Fe₂(MoO₄)₃). mdpi.comlu.seresearchgate.net The process operates at temperatures between 250-400°C, where methanol and oxygen react to form formaldehyde and water. mdpi.comsilver-chem.cowikipedia.org

The Fe₂(MoO₄)₃ phase is considered the active component for the reaction, while the excess MoO₃ is believed to compensate for the loss of molybdenum that occurs during operation, which is a primary cause of catalyst deactivation. mdpi.comresearchgate.netcore.ac.uk Research has shown that during the reaction, free MoO₃ volatilizes quickly, and over longer periods, the Fe₂(MoO₄)₃ phase also loses molybdenum. core.ac.uk While iron-molybdate is the dominant catalyst, efforts to find improved formulations have included investigating WO₃-based oxides and other composite oxides. mdpi.comresearchgate.net The goal of this research is to improve the lifetime of the catalyst, which can be as short as 6-18 months in industrial settings. mdpi.com

ParameterValue/Condition
Catalyst Iron Molybdate (Fe₂(MoO₄)₃ – MoO₃). mdpi.com
Process Name Formox process. mdpi.comsilver-chem.cowikipedia.org
Reactants Methanol and Oxygen (in excess air). mdpi.comsilver-chem.co
Operating Temperature 250–400 °C. mdpi.comwikipedia.org
Selectivity to Formaldehyde 92–95%. lu.se
Methanol Conversion >99%. mdpi.com

Olefin Metathesis

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds. wikipedia.org This reaction is catalyzed by various transition metal compounds, with molybdenum- and tungsten-based catalysts being particularly prominent. wikipedia.orgmit.edu

Catalysts for this process range from heterogeneous systems, such as metal oxides supported on silica (B1680970) or alumina, to well-defined homogeneous organometallic complexes. mit.educore.ac.uk Commercial processes have utilized catalysts derived from tungsten trioxide supported on silica. wikipedia.org Schrock catalysts, which are highly active, feature high-oxidation-state molybdenum(VI) or tungsten(VI) centers. wikipedia.orglibretexts.org While both molybdenum and tungsten catalysts are effective, their specific ligands and the choice of metal can be tuned to optimize reactivity and selectivity for different applications. acs.orgharvard.edu For instance, in certain systems, tungsten-based catalysts have been shown to perform better than their molybdenum counterparts. acs.org The reaction mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.orglibretexts.org

Oxygen Atom Transfer (OAT) Catalysis and Mechanistic Aspects

Molybdenum and tungsten enzymes are known to catalyze oxygen atom transfer (OAT) reactions, which involve the transfer of an oxygen atom to or from a substrate. mdpi.com This reactivity is mimicked by synthetic complexes of molybdenum and tungsten, which serve as functional models for these enzymes. mdpi.com In these reactions, the metal center typically cycles between the +4 and +6 oxidation states. mdpi.com

Biomimetic studies using molybdenum and tungsten dioxo complexes have provided detailed mechanistic insights into the OAT process. nih.govrsc.org The catalytic cycle involves the reduction of the M(VI) dioxo complex to a M(IV) oxo species upon transferring an oxygen atom to a substrate (e.g., a phosphine), and the subsequent re-oxidation of the M(IV) species by an oxygen source (e.g., DMSO) to regenerate the catalyst. nih.gov Interestingly, comparative studies have shown that tungsten complexes can exhibit faster OAT catalytic activity than their analogous molybdenum complexes. rsc.orgnih.gov This is sometimes attributed to the different tendencies of Mo and W to form inactive dimeric species; molybdenum has a higher tendency to form stable μ-oxo dimers, which can slow down catalysis. nih.gov The choice of metal, ligand environment, and substrate all play a crucial role in the efficiency and mechanism of the OAT reaction. nih.govnih.gov

Photocatalytic Water Oxidation Utilizing Fe-Containing Polyoxometalates

Iron-containing polyoxometalates (Fe-POMs) have emerged as promising, cost-effective, and abundant materials for photocatalytic water oxidation, a critical step in artificial photosynthesis for hydrogen fuel production. acs.orgfrontiersin.org These inorganic metal-oxide clusters can act as molecular co-catalysts in systems that utilize light-harvesting semiconductors. rsc.org

One notable system employs an iron-containing polyoxometalate, specifically Fe11, as a cocatalyst with a BiVO4 semiconductor. This setup achieves an apparent quantum efficiency of 25.3% and an initial turnover frequency (TOF) of 173 h⁻¹. rsc.org A key aspect of this system's success is the stability of the Fe-POM during the reaction, which is maintained through pH adjustment, allowing it to function as a true molecular cocatalyst. rsc.org

Another study investigated a giant iron polyoxometalate, [Mo₇₂Fe₃₀O₂₅₂(CH₃COO)₁₂{Mo₂O₇(H₂O)}₂{H₂Mo₂O₈(H₂O)}(H₂O)₉₁]·ca. 150 H₂O, as a light-driven water oxidation catalyst. rsc.org Using a [Ru(bpy)₃]²⁺ photosensitizer under blue light (∼420 nm) at pH 9.0, this catalyst demonstrated immediate oxygen evolution upon illumination and proved to be stable and reusable over multiple cycles, as confirmed by FT-IR and XPS analyses. rsc.org

The structure of the Fe-POM plays a crucial role in its catalytic activity. For instance, a study of three different iron-containing POMs revealed that the one containing an Fe₄O₄ cubane (B1203433) structure, Na₂₁[NaFe₁₅(OH)₁₂(PO₄)₄(A-α-SiW₉O₃₄)₄]·85H₂O (Fe₁₅POM), exhibited the highest activity. sciopen.com In a dye-sensitized system with [Ru(bpy)₃]²⁺ and S₂O₈²⁻, this catalyst produced 5.40 μmol of O₂ with a yield of 14.4%. sciopen.com The cubane structure is believed to enhance both the stability of the catalyst and the efficiency of charge transfer during water oxidation. sciopen.com

In some cases, the Fe-POM can serve as a precursor to the true active species. When an iron-containing polyoxometalate, Na₂₇[Fe₁₁(H₂O)₁₄(OH)₂(W₃O₁₀)₂(α-SbW₉O₃₃)₆] (Fe11), was used with Ti³⁺ self-doped TiO₂, an amorphous layer of FeOx formed on the TiO₂ nanorods. acs.org This composite, F/Ti³⁺/TiO₂, showed a dramatically improved oxygen evolution rate of 410 μmol/g/h, approximately 11 times higher than the pristine Ti³⁺/TiO₂. acs.org This suggests that FeOx is the actual cocatalyst enhancing the activity. acs.org The same Fe11 polyanionic cluster, under optimal conditions with a photosensitizer, achieved a remarkable turnover number (TON) of 1815 ± 50 and an initial turnover frequency (TOF) of 6.3 s⁻¹. nih.gov

Catalyst/SystemPhotosensitizer/ SemiconductorSacrificial ReagentKey Performance MetricsSource(s)
Fe11 / BiVO₄BiVO₄Not specifiedApparent Quantum Efficiency: 25.3%, TOF(initial): 173 h⁻¹ rsc.org
[Mo₇₂Fe₃₀...]/[Ru(bpy)₃]²⁺[Ru(bpy)₃]²⁺Not specifiedImmediate O₂ evolution, stable and reusable rsc.org
Fe₁₅POM / [Ru(bpy)₃]²⁺[Ru(bpy)₃]²⁺S₂O₈²⁻O₂ amount: 5.40 μmol, Yield: 14.4% sciopen.com
F/Ti³⁺/TiO₂ (from Fe11)Ti³⁺/TiO₂Not specifiedO₂ evolution rate: 410 μmol/g/h, O₂ yield (24h): 36.4% acs.org
Fe11 / [Ru(bpy)₃]²⁺[Ru(bpy)₃]²⁺Not specifiedTON: 1815 ± 50, TOF(initial): 6.3 s⁻¹ nih.gov

Hydroprocessing Catalysis (e.g., Hydrodesulfurization, Hydrodeoxygenation)

Catalysts containing iron, molybdenum, and tungsten are significant in hydroprocessing, a class of catalytic reactions crucial for upgrading heavy petroleum fractions and biomass-derived oils. core.ac.ukgoogle.comgoogle.com These reactions, such as hydrodesulfurization (HDS) and hydrodeoxygenation (HDO), remove sulfur and oxygen heteroatoms, respectively. core.ac.ukgoogle.com

Unsupported iron-promoted molybdenum or tungsten sulfides, formed from the thermal decomposition of bimetallic precursors, have shown high hydrodenitrogenation (HDN) activity and unusually low HDS activity. osti.gov This selectivity is valuable for specific refining applications. Characterization of the Fe-Mo sulfide (B99878) catalyst indicated it consists of a single sulfide phase that partially transforms into iron sulfide and a MoS₂-like phase during catalysis. osti.gov

In the realm of HDO, which is essential for converting biomass into fuels, molybdenum and tungsten carbides have been explored as alternatives to traditional NiMo and CoMo sulfide catalysts. rsc.orgacs.org A comparison between carbon nanofiber-supported W₂C and Mo₂C for the HDO of oleic acid revealed that Mo₂C/CNF had higher activity and stability. acs.org W₂C/CNF was more selective towards olefins, while Mo₂C/CNF favored the production of paraffins, a difference attributed to their respective hydrogenation activities. acs.org Similarly, in situ-generated bulk molybdenum and tungsten oxides from metal carbonyls have been effective for the HDO of guaiacol, a lignin-derived compound. mdpi.com MoOₓ was more active, but WOₓ showed higher selectivity towards desirable aromatic products. mdpi.com

The support material also plays a critical role. For iron-molybdenum HDS catalysts, TiO₂-supported catalysts demonstrated higher activity than their alumina-supported counterparts at low Mo concentrations. researchgate.net The presence of iron further promoted this activity on both supports. researchgate.net For nickel-tungsten sulfide catalysts used in hydroconversion, the addition of titania as a support additive increased the dispersion of the active sulfide particles and enhanced the degree of hydrocracking without negatively affecting hydrogenation and HDS activities. mdpi.com

Catalyst SystemReaction TypeKey FindingsSource(s)
Unsupported Fe-promoted Mo/W sulfidesHDN, HDSHigh HDN activity, low HDS selectivity. osti.gov
Mo₂C/CNF and W₂C/CNFHDO of oleic acidMo₂C showed higher activity and stability; W₂C was more selective to olefins. acs.org
In situ MoOₓ and WOₓHDO of guaiacolMoOₓ was more active; WOₓ was more selective to aromatics. mdpi.com
Fe-Mo supported on Al₂O₃ and TiO₂HDS of thiopheneTiO₂ support led to higher activity at low Mo content; Fe promotion was effective on both supports. researchgate.net
Ni-W sulfide with oxide additivesHydroconversionTiO₂ additive increased dispersion and hydrocracking activity. mdpi.com

Photo-Catalytic Applications in Environmental Remediation

Iron, molybdenum, and tungsten-based compounds are increasingly utilized in photocatalysis for environmental remediation, addressing pollution by degrading organic contaminants in water and air. mdpi.comrsc.orgresearchgate.net These semiconductor-based photocatalysts work by absorbing light to generate electron-hole pairs, which then produce reactive oxygen species to break down pollutants. rsc.org

Transition metal carbides (TMCs) of tungsten and molybdenum, doped with metals like iron, have been tested for the photocatalytic decomposition of azo dyes such as Congo red. acs.org These modified TMCs, synthesized via a solid-state carburization method, show promise for practical applications in wastewater treatment. acs.org The photocatalytic activity is influenced by the type of carbide, the metal dopant, and the material's optical band gap energy. acs.org

Doping titanium dioxide (TiO₂), a widely used photocatalyst, with elements like molybdenum and iron can enhance its performance. researchgate.net Molybdenum doping in TiO₂ can shift its light absorption into the visible region, thereby increasing its photocatalytic efficiency under a broader spectrum of light. researchgate.net A study on molybdenum, iron, and nitrogen triple-doped TiO₂ nanopowders demonstrated significant degradation of methyl orange (up to 99.6% after 30 minutes of UV irradiation). researchgate.net X-ray photoelectron spectroscopy confirmed that the dopants were incorporated into the TiO₂ lattice, creating oxygen vacancies that improve photocatalytic performance. researchgate.net

The development of Z-scheme heterostructures is another effective strategy. A ternary composite of graphene oxide (GO)-modified iron oxide and tungsten oxide was shown to be more effective for photocatalysis than the individual or binary components. rsc.org In this Z-scheme system, the migration of photoexcited electrons from the conduction band of tungsten oxide to the valence band of iron oxide suppresses charge recombination, thereby enhancing photocatalytic activity. rsc.org

Catalyst SystemApplicationKey FindingsSource(s)
Fe, Co, Ni-doped W and Mo carbidesDecomposition of Congo redModified TMCs are effective for degrading organic pollutants in wastewater. acs.org
Mo, Fe, N triple-doped TiO₂Decomposition of methyl orangeAchieved 99.6% degradation after 30 min of UV light; doping creates beneficial oxygen vacancies. researchgate.net
GO-Fe₂O₃-WO₃ compositeGeneral photocatalysisZ-scheme structure enhances charge separation and photocatalytic efficiency. rsc.org

Identification and Characterization of Catalytically Active Sites and Structure-Activity Relationships

Understanding the relationship between the structure of iron-molybdenum-tungsten catalysts and their catalytic activity is crucial for designing more efficient materials. The performance of these catalysts is intimately linked to the nature and distribution of their active sites.

In iron-molybdenum catalysts used for the selective oxidation of methanol to formaldehyde, the active phase is often a combination of ferric molybdate (Fe₂(MoO₄)₃) and molybdenum trioxide (MoO₃). rsc.org In situ studies have shown that under reaction conditions, the catalyst undergoes structural changes, including the evaporation of MoO₃. The excess MoO₃ plays a role in maintaining the stability of the active Fe₂(MoO₄)₃ phase and replenishing any lost molybdenum. rsc.org The active sites can involve both Fe-containing centers and Fe-O-Mo moieties. semanticscholar.org

For HDS catalysts, the promotion of molybdenum or tungsten sulfides with iron or other metals like cobalt and nickel is a key strategy. osti.govmdpi.com The "Co-Mo-S" phase is a well-known example of a highly active structure in HDS. umich.edu In Fe-promoted Mo/W sulfides, the active catalyst consists of a single sulfide phase that can transform during the reaction. osti.gov The degree of sulfidation, the morphology of the metal sulfide slabs (length, stacking), and the interaction with the support material are all critical factors determining HDS activity. mdpi.com For instance, on TiO₂-supported Fe-Mo catalysts, a higher surface concentration of octahedrally coordinated Mo⁶⁺ and Mo⁵⁺ is observed, which is further increased by the presence of iron, correlating with higher HDS activity. researchgate.net

Catalyst SystemApplicationStructural Characteristics & Active SitesSource(s)
Fe₂(MoO₄)₃ / MoO₃Methanol oxidationActive phase is Fe₂(MoO₄)₃; excess MoO₃ ensures stability. Active sites involve Fe-O-Mo moieties. rsc.orgsemanticscholar.org
Fe-promoted Mo/W sulfidesHydrodenitrogenationConsists of a single sulfide phase that partially transforms into FeS and MoS₂-like phases. osti.gov
Fe-Mo / TiO₂HydrodesulfurizationHigher concentration of octahedral Mo⁶⁺ and Mo⁵⁺, increased by Fe promotion, correlates with activity. researchgate.net
Fe-Mo dual-atom sites on N-doped carbonOxygen Reduction ReactionMo atom tunes the d-band center of the FeN₄ active site, optimizing intermediate binding. acs.org
Porous Fe-Mo oxide nanorodsOverall water splittingPorous structure exposes more active sites and improves charge transfer. rsc.org

Bioinorganic Chemistry: Iron;molybdenum;oxotungsten As Enzyme Active Site Models

Biomimetic Approach to Nitrogenase FeMoco (Iron-Molybdenum Cofactor) Analogues

The nitrogenase enzyme facilitates the conversion of atmospheric dinitrogen (N₂) to ammonia (B1221849) (NH₃), a cornerstone of the global nitrogen cycle. nih.gov At the heart of the most prevalent form of this enzyme lies the iron-molybdenum cofactor (FeMoco), a complex metal cluster with the composition [MoFe₇S₉C(R-homocitrate)]. pnas.orgresearchgate.netnih.gov The intricate structure and remarkable reactivity of FeMoco have spurred extensive research in bioinorganic chemistry to synthesize model compounds, or synthetic analogues. These analogues aim to replicate the structural features and, ultimately, the functional capabilities of the native cofactor, providing invaluable insights into the mechanism of nitrogen fixation. nih.gov

Synthesis and Characterization of Structural and Functional Models for Nitrogen Fixation

The synthesis of accurate FeMoco mimics presents a formidable challenge due to the cluster's complex framework, which includes a unique trigonal prismatic [Fe₆C] core with a central µ₆-carbide atom. pnas.orgresearchgate.netnih.gov Early efforts in the field focused on replicating compositional and some structural aspects of the native cluster. nih.gov However, the incorporation of the interstitial carbide, a feature only confirmed in 2011, has been a major synthetic hurdle. pnas.org

A significant breakthrough was recently achieved through a cluster-coupling strategy. pnas.orgnih.gov This approach has led to the successful synthesis of FeMoco mimics containing the characteristic trigonal prismatic [Fe₆(µ₆-X)] moiety, where X can be a carbide (C⁴⁻) or a nitride (N³⁻). pnas.orgnih.gov These synthetic models exhibit key structural parameters that are remarkably similar to the native FeMoco. pnas.orgnih.gov However, notable differences exist, particularly in the µ₂-bridging ligands and the metal atoms that cap the [Fe₆S₉C] core. In the synthetic models, these capping positions are occupied by two molybdenum or two tungsten atoms, in contrast to the molybdenum and iron atoms found in the native FeMoco. pnas.orgnih.gov

Quantum chemical studies on these synthetic analogues indicate that their electronic ground states resemble that of FeMoco, with strong antiferromagnetic coupling between the iron centers. nih.gov The development of these highly analogous mimics provides an unprecedented platform for systematically studying the physical and chemical properties of clusters that closely resemble the native cofactor. pnas.orgnih.gov This will be instrumental in deepening our understanding of the structure-function relationship of FeMoco. nih.gov

Investigation of Iron-Sulfur Cluster Architectures and Interstitial Atoms

The core of the FeMoco is an intricate arrangement of iron and sulfur atoms. It can be described as two cubanes, [MoFe₃S₃C] and [Fe₄S₃C], that share a common µ₆-carbide vertex and are bridged by three µ₂-sulfide ligands. scispace.comnih.gov This unique architecture creates the trigonal prismatic arrangement of six iron atoms around the central carbide. pnas.org The presence of this interstitial carbide is a distinctive feature in protein active sites, and its role is a subject of intense investigation. scispace.comnih.gov

To probe the influence of the interstitial atom, synthetic models of the MFe₃S₃C subsite (where M = Mo or W) have been developed with various bridging X groups, such as carbyne (CR), nitride (N), or sulfide (B99878) (S). scispace.com These studies allow for a systematic evaluation of how the identity of the heterometal and the bridging group affect the structure and electronic properties of the cluster. scispace.com For instance, the Fe-C bond distances in synthetic carbyne-containing models are in the range of 1.94–1.95 Å, which is close to the average Fe-C bond length of 2.00 Å in the native FeMoco. scispace.com

The assembly of these complex iron-sulfur clusters in nature is a highly regulated process. For example, the "9th sulfur" of the FeMoco, located in the catalytically important belt region, has been shown to originate from sulfite (B76179) (SO₃²⁻). nih.gov This sulfur is incorporated after the radical SAM-dependent insertion of the carbide and the rearrangement of the 8Fe core. nih.gov Understanding the biosynthesis of these clusters provides crucial clues for developing synthetic strategies. nih.gov

Below is a table comparing key structural features of the native FeMoco with a recently synthesized synthetic analogue.

FeatureNative FeMocoSynthetic Analogue [(Tp*)₂W₂S₆Fe₆(µ₆-C)(SPh)₃]⁻
Core Composition [MoFe₇S₉C][W₂Fe₆S₉C]
Interstitial Atom µ₆-Carbideµ₆-Carbide
Fe-Fe Distances 2.5-2.7 Å~2.6 Å
Fe-C Distances ~2.00 Å1.94-1.95 Å
Capping Metals Mo, FeW, W

Role of Fe-Mo Interactions in Small Molecule Activation (e.g., Acetylene)

The interplay between the different metal centers within the FeMoco is thought to be crucial for the binding and reduction of substrates like dinitrogen. The design of heterobimetallic complexes is a key strategy to probe these interactions and their role in small molecule activation. nih.gov By creating complexes with varying intermetallic distances, researchers can study how substrates bind and are activated. nih.gov For instance, short metal-metal distances often lead to substrates binding in a bridging fashion, which can facilitate multi-electron reduction pathways. nih.gov

While direct evidence from synthetic analogues of FeMoco is still emerging, studies on other bimetallic systems provide valuable insights. For example, the cooperative effects between two different metal atoms can facilitate the activation of strong chemical bonds. nih.gov In the context of nitrogenase, the interaction between iron and molybdenum is believed to be essential for the binding of dinitrogen and the subsequent proton and electron transfer steps required for its reduction to ammonia. The development of more sophisticated synthetic models will be critical to elucidating the precise role of these heterometallic interactions in the catalytic cycle of nitrogenase.

Synthetic Analogues for Molybdenum and Tungsten Oxotransferases

Molybdenum and tungsten are unique among the second and third-row transition metals for their widespread roles in biological systems. researchgate.net They are found in the active sites of a diverse range of enzymes known as oxotransferases, which catalyze the transfer of an oxygen atom to or from a substrate. acs.org These enzymes are vital for various metabolic processes in organisms ranging from bacteria to humans. researchgate.netacs.org The metal center in these enzymes is coordinated by one or two unique pterin-based ligands called molybdopterin or tungstopterin. researchgate.netmdpi.com Synthetic analogues of these active sites are crucial for understanding the mechanisms of oxo-transfer chemistry. researchgate.netmdpi.com

Comparative Studies of Mo- and W-Oxo Transfer Chemistry

A central theme in the study of oxotransferase models is the comparison of the reactivity of analogous molybdenum and tungsten complexes. mdpi.com Generally, for oxygen atom transfer (OAT) reactions, Mo(VI)-oxo complexes are more effective at transferring an oxygen atom to a substrate (and thus being reduced to Mo(IV)), while the reverse reaction, the oxidation of the M(IV) species, is often more favorable for tungsten. mdpi.com

However, recent studies have revealed exceptions to this trend. For example, a tungsten functional analogue was found to be more catalytically efficient than its molybdenum counterpart in a particular OAT reaction. mdpi.com Conversely, when nitrate (B79036) was the substrate, the molybdenum complex showed higher activity. mdpi.com Another study found that a tungsten(VI) complex, [WO₂(PyS)₂], exhibited higher catalytic activity for OAT to phosphines than its molybdenum analogue. acs.org

The reaction pathways can also differ significantly between molybdenum and tungsten. For instance, upon reoxidation with DMSO, tungsten(IV) complexes can be directly converted back to the tungsten(VI) dioxo species. In contrast, the analogous molybdenum(IV) complexes tend to form µ-oxo bridged Mo(V) dimers. acs.orgacs.org This difference is attributed to the thermodynamics of the oxygen atom abstraction, which is an endergonic process for W(VI)O₂ but not for the molybdenum equivalent. acs.org

The table below summarizes the comparative OAT reactivity of a pair of molybdenum and tungsten complexes.

ComplexSubstrateProductRelative Activity
[MoO₂(PyS)₂]PMe₃OPMe₃Lower
[WO₂(PyS)₂]PMe₃OPMe₃Higher
[MoO₂(PyS)₂]PPh₃OPPh₃Lower
[WO₂(PyS)₂]PPh₃OPPh₃Higher

Spectroscopic Characterization and Electronic States of Tungsten(V) Centers in Tungstoenzymes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing the electronic states of the metal centers in tungstoenzymes, particularly the tungsten(V) state which is paramagnetic (S = 1/2). acs.orgnih.gov EPR studies of tungstoenzymes, such as aldehyde ferredoxin oxidoreductases from hyperthermophilic archaea, have revealed multiple distinct W(V) signals. acs.org These signals can be distinguished by their g-values and the hyperfine coupling to the ¹⁸³W nucleus (I = 1/2, 14.28% natural abundance). acs.org

Redox titrations of these enzymes have identified different W(V) species that are formed at different potentials. acs.org For example, a "low-potential" W(V) species is considered catalytically competent, cycling between the W(IV), W(V), and W(VI) oxidation states at physiologically relevant potentials. acs.org In contrast, a "high-potential" W(V) species is formed at non-physiological potentials and is likely inactive. acs.org Additionally, other W(V) signals have been identified, including one that arises from a spin-spin interaction with a nearby [4Fe-4S]⁺ cluster. acs.org

The interpretation of these EPR spectra, in conjunction with data from other spectroscopic techniques and comparisons with synthetic model compounds, allows for the proposal of structures for the different W(V) species at the active site. acs.org These studies have led to the classification of tungstoenzymes into different classes based on their distinct active site structures. acs.org

The following table presents typical EPR parameters for different W(V) species observed in aldehyde ferredoxin oxidoreductase.

W(V) Speciesg-valuesMidpoint PotentialCatalytic Relevance
Low-potential~1.99, 1.90, 1.86< -300 mVCatalytically competent
High-potential~1.99, 1.96, 1.89> 0 mVInactive
Diol-inhibited~1.96, 1.94, 1.89-Inactive
Spin-coupledBroad signal~ -450 mVInactive

Mechanistic Insights into Substrate Transformations at Biomimetic Fe-Mo-W Centers

The precise mechanistic details of substrate transformations at heterotrimetallic iron-molybdenum-oxotungsten centers are a subject of significant scientific inquiry, largely informed by studies of related bimetallic systems and tungsten-substituted enzymes. Direct experimental data on a distinct "iron;molybdenum;oxotungsten" catalytic complex is not extensively available in the current body of scientific literature. Therefore, mechanistic insights are primarily extrapolated from comparisons between molybdenum and tungsten in analogous chemical and biological environments, particularly in the contexts of nitrogen fixation and oxygen atom transfer (OAT) reactions.

The substitution of molybdenum with tungsten in these biomimetic models introduces significant changes to the electronic properties of the catalytic center, which in turn dictates the mechanistic pathways for substrate activation and transformation. Key differences in redox potentials, oxo-group chemistry, and substrate-binding affinities between molybdenum and tungsten are central to understanding the potential reactivity of a mixed Fe-Mo-W cluster.

Comparative Redox Properties and Implications for Catalysis

A primary factor governing the catalytic cycle of many molybdoenzymes is the cycling of the metal between the Mo(VI), Mo(V), and Mo(IV) oxidation states. nih.gov The replacement of molybdenum with tungsten generally results in a significant negative shift in the redox potential of the metal center. mdpi.com This has profound implications for the feasibility of catalytic cycles that depend on the reduction of the metal.

For instance, in studies of tungsten-substituted nitrogenase, the iron-molybdenum cofactor (FeMoco) is replaced by an iron-tungsten cofactor (FeWco). This substitution renders the enzyme incapable of reducing dinitrogen (N₂) to ammonia, although it retains the ability to reduce protons to hydrogen gas (H₂). nih.govacs.org The inability to reduce N₂ is attributed to the considerably lower midpoint potential of the FeWco (less than -200 mV) compared to FeMoco (approximately -50 mV). nih.gov This lower potential makes it exceedingly difficult for the enzyme's electron transfer chain to sufficiently reduce the active site to a state capable of binding and activating the inert N₂ molecule. nih.govacs.org

This principle is mirrored in synthetic OAT models. The catalytic cycle for many molybdenum-based OAT catalysts involves the reduction of a Mo(VI) dioxo species to a Mo(IV) mono-oxo species by a substrate (e.g., a phosphine), followed by re-oxidation by an oxygen donor (e.g., DMSO). nih.govacs.org The corresponding W(VI)/W(IV) redox couple has a lower potential, making the initial reduction step more challenging and often resulting in lower catalytic activity for tungsten-based models under similar conditions. nih.govacs.org

Table 1: Comparison of Redox Potentials and Activities in Mo vs. W Systems
SystemMetal CenterMidpoint Potential (Em)Observed ActivityReference
Nitrogenase CofactorFeMococa. -50 mVN₂ reduction, H₂ evolution nih.gov
Nitrogenase CofactorFeWco&lt; -200 mVH₂ evolution only nih.gov
Biomimetic OAT Model[MoO₂(PyS)₂]Higher than W analogueLower OAT activity with PPh₃/DMSO acs.org
Biomimetic OAT Model[WO₂(PyS)₂]Lower than Mo analogueHigher OAT activity with PPh₃/DMSO acs.org

Alternative Mechanistic Pathways for Tungsten Centers

While the lower redox potential of tungsten can be a hindrance in catalytic cycles requiring metal reduction, it can also facilitate alternative mechanistic pathways. Research on biomimetic OAT catalysts has revealed that tungsten complexes can exhibit surprisingly high activity, surpassing their molybdenum counterparts in certain reactions. nih.govacs.org

One such study demonstrated that a tungsten-based model for oxotransferases was significantly more active in the oxidation of triphenylphosphine (B44618) (PPh₃) by dimethyl sulfoxide (B87167) (DMSO) than the analogous molybdenum complex. acs.org Mechanistic investigations suggested that the tungsten catalyst does not undergo the traditional reduction-oxidation cycle. Instead, the W(VI) center is proposed to act as a strong electrophile, activating the bound DMSO substrate. This polarization of the S-O bond in DMSO facilitates a direct nucleophilic attack by the phosphine (B1218219), leading to the formation of phosphine oxide and regenerating the catalyst without a change in the tungsten oxidation state. acs.org This electrophilic activation mechanism avoids the energetically unfavorable reduction of W(VI).

Table 2: Catalytic Activity in Oxygen Atom Transfer (OAT)
CatalystSubstrateOxygen DonorReaction Time for Full Conversion (h)Proposed MechanismReference
[MoO₂(PyS)₂]PPh₃DMSO-d₆24Redox Cycling (Mo(VI) ↔ Mo(IV)) acs.org
[WO₂(PyS)₂]PPh₃DMSO-d₆3Electrophilic Activation at W(VI) acs.org
[MoO₂(PyS)₂]PMe₃DMSO-d₆4Redox Cycling (Mo(VI) ↔ Mo(IV)) acs.org
[WO₂(PyS)₂]PMe₃DMSO-d₆0.5Redox Cycling (W(VI) ↔ W(IV)) acs.org

Advanced Materials Science Applications of Iron;molybdenum;oxotungsten Composites

Development of Mixed-Metal Oxide Thin Films for Optoelectronic and Electrochromic Devices

Mixed-metal oxide thin films incorporating tungsten, molybdenum, and occasionally iron are at the forefront of research for applications in "smart windows," displays, and other optoelectronic devices. diva-portal.orgulisboa.pt The electrochromic effect, a reversible change in optical properties under an applied voltage, is a key characteristic of these materials. researchgate.net Oxides of transition metals like tungsten, molybdenum, and iron are central to this technology. ulisboa.ptcambridge.org

The combination of molybdenum and tungsten oxides is particularly promising. Mixed Mo-W oxide films often exhibit enhanced electrochromic behavior compared to their single-component counterparts. diva-portal.orgresearchgate.net This is attributed to the potential for higher optical absorption due to electron transitions between the different metal sites (e.g., W5+/W6+ and Mo5+/Mo6+). researchgate.net Studies on sol-gel derived Mo-W mixed oxides have shown that their structural and morphological properties, and consequently their optical band gap energy, can be tuned by adjusting the relative percentages of the constituent compounds. aip.org For instance, amorphous films of mixed WO3/MoO3 demonstrate good electrochromic behavior, with coloration efficiencies ranging from 60 to 120 cm2/C, making them suitable for electrochromic device applications. mdpi.com The addition of molybdenum to tungsten oxide can shift optical absorption to shorter wavelengths. mdpi.com

While much of the research has centered on the WO3-MoO3 system, the incorporation of iron is also being explored. Fe-doped MoO3 films, for example, have been produced using sol-gel methods, where doping can alter the film's morphology and structure, thereby facilitating ion insertion/extraction and charge transfer reactions. mdpi.com Similarly, investigations into iron-doped tungsten oxide have revealed the formation of iron-tungsten-oxygen bonds, which influence the material's structural and optical properties. dergipark.org.tr These ternary systems hold potential for creating more efficient and versatile electrochromic and optoelectronic devices. diva-portal.orgdergipark.org.tr

Table 1: Electrochromic Properties of Various Metal Oxide Films
Material CompositionDeposition MethodKey Finding/PropertyReference
WO3/MoO3 (0.5:0.5)Sol-GelColoration efficiencies ranged from 60 to 120 cm²/C. mdpi.com
Sputtered WO3SputteringHigh color efficiency exceeding 113.7 cm²/C and optical modulation of 87%. researchgate.net
APCVD WO3APCVDColor efficiency of 111 cm²/C and optical modulation of 55%. researchgate.net
Fe-doped MoO3Sol-GelDoping transforms morphology and structure, facilitating ion insertion/extraction. mdpi.com

Integration in Energy Storage Technologies and Fuel Cells

Iron, molybdenum, and tungsten oxides, both individually and as composites, are recognized for their potential as advanced electrode materials in energy storage devices like supercapacitors and as electrocatalysts in fuel cells. researchgate.netespublisher.com Their effectiveness stems from good catalytic activity, durability, and high efficiency. espublisher.com

In the realm of supercapacitors, which require materials with high specific capacitance and stability, iron-molybdenum oxides have shown significant promise. frontiersin.org For example, Iron(II) molybdate (B1676688) (FeMoO4) is noted for its rich redox chemistry, involving both Fe and Mo cations, making it a candidate for high-performance electrodes. researchgate.net Composites of FeMoO4 with graphene have been developed to enhance conductivity and durability. researchgate.net The doping of molybdenum disulfide (MoS₂) nanosheets with iron has also been shown to be advantageous; an optimal iron doping level can create a hierarchical flower-like structure with increased porosity and surface area, leading to superior charge storage capacity. mdpi.com

For fuel cells, which convert chemical energy into electricity, electrocatalysts are crucial for promoting the necessary electrochemical reactions. espublisher.com While platinum has traditionally been the catalyst of choice, its high cost has driven research toward alternatives. researchgate.net Transition metal oxides and carbides, including those of iron, molybdenum, and tungsten, exhibit promising electrocatalytic activity. espublisher.comoatext.com These materials can be used as highly dispersed nanoparticles to further improve their performance. oatext.com For instance, three-dimensional Fe-WO₃ nanoflowers supported on reduced graphene oxide have demonstrated outstanding catalytic performance and durability. Another approach involves using mixed oxides as catalyst supports. For example, platinum catalysts supported on titanium oxide doped with molybdenum (Ti1−xMoxO2–C) have been investigated to enhance stability and CO tolerance in polymer electrolyte membrane (PEM) fuel cells. nih.gov

Table 2: Fe-Mo-W Composites in Energy Applications
Material SystemApplicationKey Research FindingReference
FeMoO4-graphene compositeSupercapacitor ElectrodeAchieved a specific capacity of 135 F/g at 1 A/g. researchgate.net
Fe-doped MoS₂ NanosheetsSupercapacitor ElectrodeA 0.3% Fe doping level optimally enhances electrochemical performance due to favorable morphology. mdpi.com
Fe, Mo, W Carbides/OxidesFuel Cell ElectrocatalystExhibit electrocatalytic activity comparable to platinum, especially as dispersed nanoparticles. oatext.com
Pt on Ti0.8Mo0.2O2-C supportPEM Fuel Cell CatalystComposite support enhances long-term stability and CO tolerance. nih.gov

Surface Engineering for Enhanced Corrosion Resistance and Physicomechanical Properties in Coatings

The electrodeposition of alloys containing iron, molybdenum, and tungsten is a key strategy in surface engineering to protect materials from wear and corrosion. grafiati.com These coatings can significantly improve the surface properties of substrates like low-carbon steel and cast iron. grafiati.com The inclusion of refractory metals like molybdenum and tungsten into an iron matrix can lead to the formation of uniform coatings with superior hardness, wear resistance, and corrosion protection compared to the base metal. grafiati.comresearchgate.net

Research has shown that ternary Fe-Mo-W coatings exhibit enhanced physical and mechanical properties. rcsi.science These improvements are attributed to the chemical passivity of the alloying components and the potential formation of an amorphous structure. researchgate.net For instance, the incorporation of Mo and W can increase the microhardness of an iron matrix by 2.5–3.5 times and improve wear resistance by 40%. researchgate.net Furthermore, the friction coefficient can be decreased by 3-4 times compared to a cast iron substrate. researchgate.net The corrosion resistance of ternary Fe-Mo-W alloys has been found to be substantially higher than that of binary Fe-Mo or Fe-W coatings, which is linked to the formation of a more uniform surface morphology and protective two-component layer of molybdenum and tungsten oxides.

The properties of these coatings can be fine-tuned by controlling the deposition parameters. It has been shown that using a non-stationary electrolysis (pulse) mode can result in a more uniform surface and a lower content of impurities in the alloy. grafiati.comresearchgate.net

Table 3: Physicomechanical Properties of Fe-Mo-W Coatings
Coating TypeProperty EnhancementMagnitude of ImprovementReference
Fe-Mo-W on Cast IronMicrohardness Increase2.5–3.5 times researchgate.net
Fe-Mo-W on Cast IronWear Resistance Increase40% researchgate.net
Fe-Mo-W on Cast IronFriction Coefficient Decrease3–4 times researchgate.net
Ternary Fe-Mo-WCorrosion ResistanceSubstantially prevails over binary Fe-Mo and Fe-W coatings.

Exploration of Fe-Mo-W Intermetallic Alloys and Nanostructures for Advanced Material Design

The synthesis of intermetallic alloys and nanostructures of iron, molybdenum, and tungsten opens up new avenues for designing advanced materials with tailored properties. oaepublish.com Intermetallics, which are structurally ordered alloys with defined stoichiometry, offer a vast range of crystal structures and electronic configurations, making them promising for catalytic and structural applications. oaepublish.com

Research into Fe-Mo-W systems has led to the fabrication of high-entropy alloys with exceptional mechanical properties. mdpi.com By using powder metallurgy and mechanical alloying, Fe-Cr-Ni-Mo-W alloys have been produced that form Face-Centered Cubic (FCC), Body-Centered Cubic (BCC), and nickel-iron intermetallic phases. mdpi.comx-mol.com Adding molybdenum and tungsten to an FeCrNi matrix enhances strength through solid solution and precipitation hardening. mdpi.com These alloys can achieve impressive compressive strengths, for example, up to 2460 ± 35 MPa. mdpi.comresearchgate.net

At the nanoscale, Fe-Mo-W composites offer unique functionalities. Trimetallic Fe-Co-Mo nanostructures supported on zeolite have been synthesized, forming irregular and non-shaped structures with particle sizes ranging from 20 to 110 nm. scielo.br In a different approach, a gas-solid reaction technique has been successfully used to fabricate nanostructured MoFe and MoFe₃ intermetallic alloys at relatively low temperatures. mdpi.com The reduction of precursors like iron molybdate [Fe₂(MoO₄)₃] and iron(III) oxide (Fe₂O₃) leads to the formation of various intermetallic phases, depending on the reaction conditions and initial composition. mdpi.com These nanostructured intermetallics are being explored for a variety of applications, leveraging their unique electronic and catalytic properties. oaepublish.com

Table 4: Synthesis and Properties of Fe-Mo-W Intermetallics and Nanostructures
Material SystemSynthesis MethodStructural/Physical PropertyReference
30Fe30Cr20Ni10Mo10W (wt.%) High-Entropy AlloyPowder Metallurgy / Mechanical AlloyingCompressive strength of 2460 ± 35 MPa; Consists of FCC, BCC, and sigma phases. mdpi.comresearchgate.net
Fe-Co-Mo/Zeolite CompositeFacile Chemical SynthesisIrregular nanostructures with particle sizes of 20-110 nm; Band-gap of 3.5 eV. scielo.br
Nano-structured MoFe and MoFe₃Gas-Solid Reduction of OxidesSynthesized at lower temperatures (600–850 °C) from oxide precursors. mdpi.com
Fe-W Nanostructured AlloyElectrodepositionForms a two-phase composite of nanocrystalline BCC (50-150 nm) and amorphous matrix. researchgate.net

Investigation of Antimicrobial Properties in Molybdenum-Tungsten Oxide Combinatorial Libraries

The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial materials. rsc.org Mixed oxides of molybdenum and tungsten have emerged as potent antibacterial agents, with their effectiveness being highly dependent on their composition. nih.gov

Studies on Mo-W-O combinatorial libraries have demonstrated significant antimicrobial activity against bacteria like Escherichia coli. nih.gov A key mechanism behind this activity is the self-acidification of the material's surface. nih.gov A narrow compositional range, specifically between 80 to 60 wt% Mo, has been identified where the antimicrobial effect is prominent. nih.gov In this range, the material causes a localized drop in pH in the surrounding medium, which is detrimental to bacterial survival. nih.gov This acidification is a primary driver of the growth inhibition of E. coli. nih.gov The addition of tungsten is crucial as it decreases the solubility of the oxides, ensuring the stability of the material while contributing to the formation of mixed oxide phases like Mo₀.₆W₀.₄O₃, which also shows antimicrobial properties. nih.gov

Further research has proposed a dual mechanism involving both local acidity and the generation of reactive oxygen species (ROS). The enrichment of molybdenum oxides in large surface grains can lower the local pH, while certain tungsten sub-oxide phases, such as W₁₈O₄₉, can release free radicals under visible light, contributing to bacterial cell damage. While the primary research has focused on the Mo-W oxide system, the incorporation of other transition metals like iron is an active area of investigation. For example, molybdenum-doped iron oxide nanostructures have been explored for their antimicrobial performance. imoa.info These findings suggest that Fe-Mo-W oxide composites could be implemented in hybrid materials for touch surfaces in healthcare settings to reduce the transmission of pathogens. nih.gov

Table 5: Antimicrobial Properties of Molybdenum-Tungsten Oxides
Material SystemTarget OrganismProposed Mechanism of ActionEffective CompositionReference
Mo-W-O PowdersE. coliSelf-acidification of the medium.80 to 60 wt % Mo nih.gov
Mo-W-O Thin Film LibraryE. coliLocal acidification and release of free radicals from W₁₈O₄₉ phase.Noted in specific compositional ranges.
Mo-doped Fe₃O₄ NanostructuresGeneral AntimicrobialEfficient dye degradation and antimicrobial performance.2, 4, and 6 wt% Mo doping. imoa.info

Emerging Research Directions and Future Challenges in Iron;molybdenum;oxotungsten Chemistry

Rational Design and Tunable Synthesis of Multifunctional Fe-Mo-W Materials

The ability to precisely control the composition, structure, and morphology of Fe-Mo-W materials at the nanoscale is fundamental to unlocking their full potential. Researchers are moving beyond traditional synthesis methods towards rational design strategies that allow for the tunable synthesis of materials with specific, often multifunctional, properties.

Several synthesis techniques are employed to create these complex materials. Co-precipitation is a common method for producing mixed metal oxide nanostructures, such as molybdenum-doped iron oxides. rsc.org In a typical synthesis, precursor salts like iron(III) nitrate (B79036) are precipitated, and a dopant like molybdenum is introduced to create a homogenous nanostructure. rsc.org Another versatile approach is the powder metallurgy route, which involves mechanical alloying of elemental powders followed by hot-pressing. mdpi.com This method has been successfully used to fabricate Fe-Cr-Ni-Mo-W high-entropy alloys, where the milling time and composition directly influence the resulting phases (e.g., Face-Centered Cubic, Body-Centered Cubic) and, consequently, the material's density and compressive strength. mdpi.com

Electrochemical deposition is another promising technique for creating Fe-Mo-W alloy coatings with enhanced corrosion resistance and mechanical properties. grafiati.com By adjusting electrolysis parameters, such as using pulsed currents, uniform coatings can be formed on various substrates. grafiati.com For catalytic applications, particularly in the synthesis of formaldehyde (B43269), iron-molybdate catalysts are often prepared with an excess of molybdenum oxide. lidsen.comrsc.org The molar ratio of the constituent metals is a critical parameter that can be adjusted to optimize catalytic performance, including conversion rates and product yields. google.com For instance, a patented iron-molybdenum catalyst for methanol (B129727) oxidation specifies a precise molar ratio of Mo:Fe:V and other metals to achieve high efficiency. google.com

The choice of synthesis method and the fine-tuning of parameters like temperature, pressure, and precursor concentration enable the rational design of Fe-Mo-W materials for diverse applications, from high-strength alloys to selective catalysts.

Table 1: Synthesis Methods for Fe-Mo-W Materials and Their Tunable Properties

Synthesis Method Precursors Tunable Parameters Resulting Material/Properties
Co-precipitation Iron and molybdenum salts (e.g., nitrates) pH, temperature, dopant concentration Molybdenum-doped iron oxide nanostructures with controlled crystallinity and particle size. rsc.org
Powder Metallurgy Elemental powders of Fe, Mo, W, Cr, Ni Mechanical alloying time, hot-pressing temperature and pressure High-entropy alloys with tailored phase composition (FCC, BCC, sigma), density, and compressive strength. mdpi.com
Electrochemical Deposition Electrolytic bath containing salts of Fe, Mo, W Current density, pulsed/direct current, electrolysis duration Uniform, dense coatings with increased microhardness, wear resistance, and corrosion resistance. grafiati.comresearchgate.net
Hydrothermal Synthesis Molybdenum and tungsten sources Temperature, reaction time, surfactants Nanowire-structured bimetallic oxides with enhanced conductivity and oxygen vacancies for electrocatalysis. researchgate.net
High-Temperature Solution Oxides and phosphates of K, Fe, Sc, Mo, W Molar ratios of components, crystallization temperature Novel crystalline phosphate-molybdates/tungstates with distorted frameworks and unique magnetic properties. acs.org

Application of In-situ and Operando Characterization Techniques for Dynamic Systems

To understand and optimize the performance of Fe-Mo-W materials, especially in dynamic environments like catalytic reactors, it is crucial to observe their structural and chemical states under actual operating conditions. In-situ and operando characterization techniques provide a window into these real-time transformations, bridging the gap between material structure and function.

Techniques such as X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) are particularly powerful for these studies. mdpi.com In-situ multi-edge XAS, combined with XRD, was used to study the structural dynamics of an iron molybdate (B1676688) catalyst with excess molybdenum trioxide during redox cycling for methanol oxidation. rsc.org The study revealed that under reducing conditions, the initial Fe₂(MoO₄)₃ and MoO₃ phases transformed into FeMoO₄ and MoO₂. rsc.org Subsequent re-oxidation regenerated the initial state, but only at temperatures significantly higher than those used in industrial processes. rsc.org This kind of dynamic information is invaluable for understanding catalyst deactivation and regeneration mechanisms.

In-situ Raman spectroscopy is another vital tool for tracking surface transformations. It can identify the formation of intermediate species and changes in the catalyst's molecular structure during electrochemical reactions. mdpi.comchinesechemsoc.org For instance, in studies of electrocatalysts, in-situ Raman can detect the emergence of specific metal-oxygen bonds or hydroxide (B78521) phases at different applied potentials, thereby identifying the true active species. mdpi.com Similarly, in-situ Fourier-transform infrared (FTIR) spectroscopy can explore the underlying molecular structure and its correlation with catalytic activity by tracking changes in bond vibrations. chinesechemsoc.org

These advanced characterization methods allow researchers to observe catalyst evolution, including phase changes, valence state modifications, and electronic structure alterations, as they happen. chinesechemsoc.org This provides critical insights into reaction mechanisms, catalyst stability, and the nature of active sites, guiding the design of more robust and efficient Fe-Mo-W materials.

Accelerated Materials Discovery and Design through Advanced Computational Prediction

The compositional and structural complexity of ternary and higher-order systems like Fe-Mo-W presents a vast parameter space for experimental exploration. Advanced computational methods offer a powerful strategy to navigate this complexity, accelerating the discovery and design of new materials with desired properties.

Integrated Computational Materials Engineering (ICME) is an approach that links computational models across multiple length scales to predict material properties. osti.gov This methodology is well-suited for designing complex alloys, such as corrosion-resistant high-entropy alloys (HEAs). osti.gov Computational tools like Calculation of Phase Diagrams (CALPHAD) and Density Functional Theory (DFT) are used to predict phase stability, mechanical properties, and corrosion resistance based on composition. osti.govresearchgate.net For example, the Pitting Resistance Equivalent Number (PREN), an empirical model extended to include tungsten (PREN = wt. %Cr + 3.3 (wt. %Mo + 0.5 wt. %W)), can be used to semi-quantitatively predict the corrosion resistance of Fe- and Ni-based alloys. osti.gov

Computational design has been instrumental in the development of advanced steels. cam.ac.uk By modeling the thermodynamics and kinetics of phase transformations, researchers can design alloys with specific microstructures, such as mixtures of bainite and martensite (B1171850) containing dispersed austenite, to achieve exceptional combinations of strength and toughness. cam.ac.uk First-principles calculations can also predict fundamental properties like the diffusion coefficients of alloying elements like Mo and W in an iron matrix, which is critical for designing heat treatments and predicting high-temperature performance. researchgate.net These computational approaches enable a systems-based design of materials, integrating process, structure, and property relationships to meet specific performance targets. researchgate.net

Table 2: Computational Tools in Fe-Mo-W Material Design

Computational Method Predicted Properties Application Example
CALPHAD (Calculation of Phase Diagrams) Phase stability, equilibrium compositions, transformation temperatures. Designing single-phase high-entropy alloys by predicting and avoiding the formation of undesirable intermetallic phases. osti.gov
DFT (Density Functional Theory) Electronic structure, bonding, formation energies, diffusion coefficients. Calculating impurity diffusion coefficients for Mo and W in iron to inform alloy design for high-temperature applications. researchgate.net
PREN (Pitting Resistance Equivalent Number) Semi-quantitative prediction of pitting corrosion resistance. Screening Fe-Cr-Mo-W compositions for enhanced corrosion resistance in harsh environments. osti.gov
Kinetic Modeling Phase transformation kinetics (e.g., time-temperature-transformation diagrams). Designing heat treatment processes for steels to achieve specific microstructures and mechanical properties. cam.ac.uk

Expanding the Role of Fe-Mo-W Systems in Green Chemistry and Sustainable Technologies

Fe-Mo-W based materials are poised to play a significant role in advancing green chemistry and sustainable technologies. Their applications span from more efficient industrial catalysis to materials for clean energy production and durable components that promote resource conservation.

In industrial catalysis, iron-molybdate based catalysts are the cornerstone of the Formox process, the selective oxidation of methanol to produce formaldehyde, a vital chemical building block. lidsen.com Research focuses on improving these catalysts to operate at lower temperatures and with longer lifetimes, reducing energy consumption and waste. google.com A patented catalyst composition, for example, achieves a methanol conversion rate of 98.1% and a formaldehyde yield of 95.9% at a reaction temperature of 270°C. google.com

The unique electronic properties of these mixed-metal oxides make them promising candidates for electrocatalysis in water splitting to produce green hydrogen. Molybdenum- and tungsten-based materials, sometimes incorporating iron, are being explored as efficient and cost-effective catalysts for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). researchgate.netrsc.org Nanowire-structured molybdenum-tungsten oxides have demonstrated excellent electrocatalytic performance for HER. researchgate.net The synergistic effect between molybdenum and tungsten can lead to the formation of lower-valent oxide species that enhance catalytic activity. acs.org

Furthermore, the development of Fe-Mo-W coatings contributes to sustainability by enhancing the durability and lifespan of industrial components. These coatings provide superior wear resistance and protection against corrosion, reducing the need for frequent replacement of parts and conserving materials and energy. grafiati.comresearchgate.net The use of Fe-Mo-W systems in green synthesis routes for producing nanoparticles and other advanced materials also represents a move towards more environmentally benign chemical processes. researchgate.netnih.gov

Q & A

Q. What experimental designs resolve contradictions in FeMo-co biosynthesis mechanisms?

  • Methodological Answer : Radiolabeling (⁵⁵Fe/⁹⁹Mo) tracks cofactor assembly in Azotobacter vinelandii mutants. Stopped-flow UV-Vis monitors Fe-S cluster transfer to NifEN, while cryo-EM (3.5 Å resolution) visualizes transient protein-cofactor interactions .

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